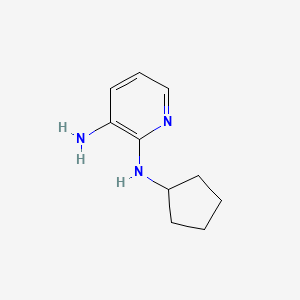
N2-Cyclopentylpyridine-2,3-diamine
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-Cyclopentylpyridine-2,3-diamine typically involves the reaction of 2,3-dichloropyridine with cyclopentylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution of chlorine atoms with amino groups. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The final product is purified through recrystallization or chromatography techniques to remove any impurities.
化学反应分析
Types of Reactions
N2-Cyclopentylpyridine-2,3-diamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the compound with hydrogenated nitrogen atoms.
Substitution: Alkylated or acylated derivatives of this compound.
科学研究应用
N2-Cyclopentylpyridine-2,3-diamine has a wide range of applications in scientific research:
作用机制
The mechanism of action of N2-Cyclopentylpyridine-2,3-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways . For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular responses . The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
N2-Cyclopentylpyridine-2,3-diamine can be compared with other similar compounds, such as:
N2-Cyclohexyl-2,3-pyridinediamine: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
N2-Cyclopropyl-2,3-pyridinediamine: Contains a cyclopropyl group, leading to different steric and electronic properties.
N2-Phenyl-2,3-pyridinediamine: Substituted with a phenyl group, which significantly alters its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs .
生物活性
N2-Cyclopentylpyridine-2,3-diamine is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound is a pyridine derivative characterized by the presence of a cyclopentyl group and two amine functionalities at positions 2 and 3 of the pyridine ring. Its molecular formula is , and it has a molecular weight of approximately 202.25 g/mol. The compound's structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions starting from pyridine derivatives. The general synthetic route includes:
- Formation of Pyridine Derivative : Starting from commercially available pyridine-2,3-diamine.
- Cyclization : Introducing cyclopentyl groups through alkylation reactions.
- Purification : Utilizing chromatography techniques to isolate the desired compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation.
- In Vitro Studies : The compound demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values ranged from 5 to 15 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin.
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Inhibition of Key Kinases : Similar compounds have been shown to inhibit receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis.
- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased apoptosis in cancer cells through the activation of caspase pathways.
Case Studies
-
Case Study on MCF-7 Cells :
- In a controlled experiment, MCF-7 cells treated with this compound exhibited a dose-dependent decrease in viability after 48 hours. Flow cytometry analysis revealed an increase in early apoptotic cells.
-
Combination Therapy :
- A study investigated the effects of combining this compound with existing chemotherapeutics. The combination showed enhanced efficacy compared to single-agent therapies, suggesting a synergistic effect.
属性
IUPAC Name |
2-N-cyclopentylpyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c11-9-6-3-7-12-10(9)13-8-4-1-2-5-8/h3,6-8H,1-2,4-5,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SANXETCZVGXRBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














